(R)-2-Methylmorpholine

Descripción general

Descripción

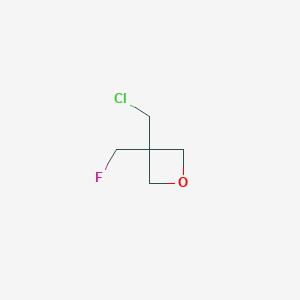

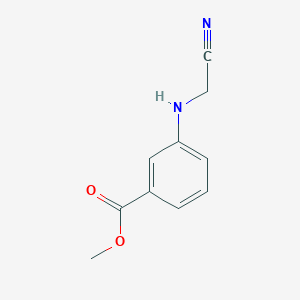

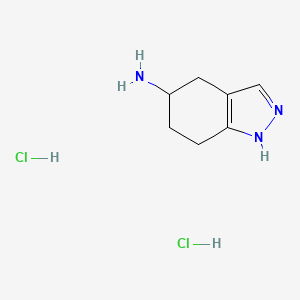

(R)-2-Methylmorpholine, also known as (R)-2-methyl-4-morpholineethanol, is an organic compound with the molecular formula C5H11NO. It is a colorless liquid that is soluble in water and has a characteristic odor. It is a versatile reagent used in organic synthesis and is also used as a catalyst in many industrial processes. In addition, this compound has a wide range of applications in the pharmaceutical, agricultural, and food industries.

Aplicaciones Científicas De Investigación

1. Application in Textile and Material Sciences

(R)-2-Methylmorpholine and its derivatives, like N-Methylmorpholine-N-Oxide (NMMO), have significant applications in the field of textile and material sciences. For instance, NMMO is used as a solvent in the regeneration of silk fibroin (Xu et al., 2005). This process involves dissolving silk fibroin film into NMMO monohydrate to create concentrated solutions, which are then used in a dry-wet spinning process to produce regenerated silk fibers. The study by Xu et al. (2005) focuses on the spinning and rheological properties of these solutions, providing insights into the process conditions necessary for effective spinning.

2. Role in Cellulose Processing

In the cellulose industry, NMMO plays a crucial role, particularly in the Lyocell process, a method for producing fibers from cellulose (Rosenau et al., 2001). Rosenau et al. (2001) describe the chemical aspects of NMMO in this process, including its side reactions and byproduct formation. These reactions can affect the quality of cellulose and the safety of the process, making this research crucial for improving the efficiency and sustainability of cellulose fiber production.

3. Analytical and Spectroscopic Studies

Analytical methods for determining the content of N-methylmorpholine have been developed, which are essential for quality control in industries using this compound (An Qia, 2014). Additionally, NMR spectroscopic studies, such as those conducted by Virtanen and Maunu (2014), have been used to understand the dissolution of softwood pulp in aqueous NMMO (Virtanen & Maunu, 2014). These studies provide valuable insights into the interactions between cellulose and solvent components, crucial for optimizing manufacturing processes.

4. Pharmaceutical and Chemical Synthesis

This compound derivatives are also utilized in the synthesis of complex pharmaceutical targets. For example, in the synthesis of the JAK2 inhibitor LY2784544, N-methylmorpholine is used for the direct coupling of specific chemical structures (Douglas et al., 2014). This demonstrates the compound's utility in facilitating complex chemical reactions, which are critical in the development of new drugs and chemical products.

5. Environmental and Safety Considerations

The biodegradation of N-Methylmorpholine-N-oxide has been studied to understand its environmental impact and to develop methods for its safe disposal and treatment in wastewater systems (Meister & Wechsler, 2004). This research is crucial for ensuring that the use of this compound and its derivatives does not pose a significant environmental hazard.

Propiedades

IUPAC Name |

(2R)-2-methylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-5-4-6-2-3-7-5/h5-6H,2-4H2,1H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQMMFVPUIVBYII-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

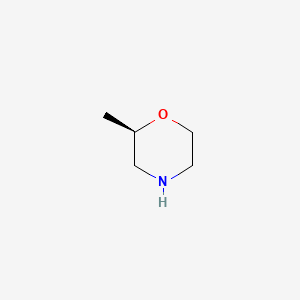

Canonical SMILES |

CC1CNCCO1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNCCO1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B3043129.png)

![3-(4-Bromophenyl)pyrido[2,1-b][1,3]thiazol-4-ium tetrafluoroborate](/img/structure/B3043132.png)